![molecular formula C23H24O3 B054033 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid CAS No. 119435-89-1](/img/structure/B54033.png)
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid, also known as TMB-2, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid is not fully understood. However, it is believed that 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid exerts its effects by modulating the activity of various signaling pathways involved in inflammation, pain, and neuroprotection. 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has also been found to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. In addition, 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and is relatively stable. 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid also has some limitations. It is a relatively complex compound that requires several steps to synthesize, which can make it difficult and time-consuming to produce. In addition, 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid is not readily available commercially, which can make it challenging for researchers to obtain.
Orientations Futures
There are several future directions for research on 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid. One potential area of research is in the development of novel therapies for inflammatory and pain-related diseases. 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs that target these pathways. Another potential area of research is in the development of neuroprotective therapies. 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been found to have neuroprotective effects, and further research could lead to the development of new drugs that target these pathways. Finally, future research could focus on optimizing the synthesis of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid to make it more accessible to researchers and potentially lead to the development of new drugs.
Méthodes De Synthèse
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzaldehyde to form 4-(2,4-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a Lewis acid catalyst to form 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid.
Applications De Recherche Scientifique
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid has also been found to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Propriétés
Numéro CAS |
119435-89-1 |
|---|---|
Nom du produit |
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
Formule moléculaire |
C23H24O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
Clé InChI |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
SMILES canonique |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



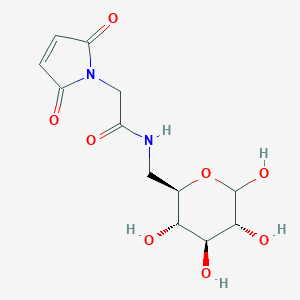

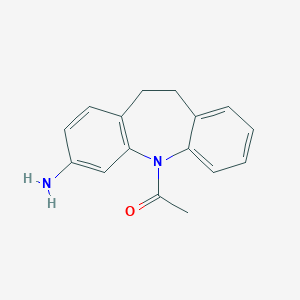
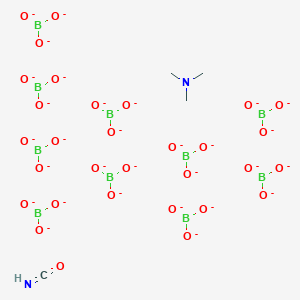

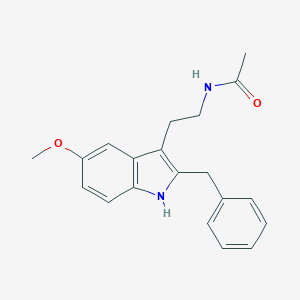

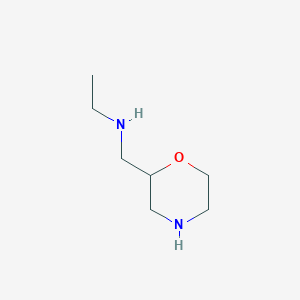
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)




![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)